molecular formula C15H15ClN2O2 B5163965 2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate

2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate

Cat. No.: B5163965
M. Wt: 290.74 g/mol
InChI Key: NBYIUZAUPVNHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate, also known as CP-544326, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as pyridine derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In a study conducted by Zhang et al. (2018), this compound was shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In another study by Zhang et al. (2017), this compound was shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), this compound was shown to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells. In another study by Zhang et al. (2017), this compound was shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate has several advantages for lab experiments, including its relatively low toxicity and its ability to inhibit the activity of certain enzymes and signaling pathways. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life and may require frequent dosing in order to maintain its effects. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, studies are needed to explore the potential of this compound for other therapeutic applications, such as anti-inflammatory and analgesic treatments.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. While there are some limitations to using this compound in lab experiments, it has several advantages and shows promise as a potential therapeutic agent. Further research is needed to fully understand its potential applications and to determine its efficacy and safety in human subjects.

Synthesis Methods

2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-chloro-5,6-dicyano-1,4-benzoquinone. The resulting compound is then reacted with 3-methyl-4-pyridinemethanol to form 2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide. Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt of this compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al. (2018), this compound was shown to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. In another study by Zhang et al. (2017), this compound was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(3-methylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11-8-17-7-6-12(11)9-18-15(19)10-20-14-5-3-2-4-13(14)16/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYIUZAUPVNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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